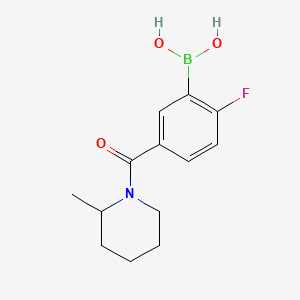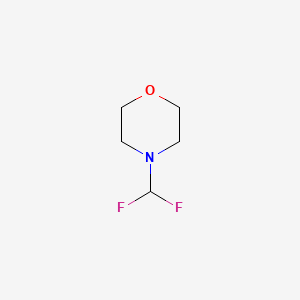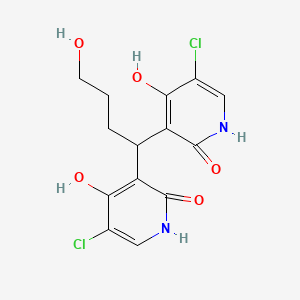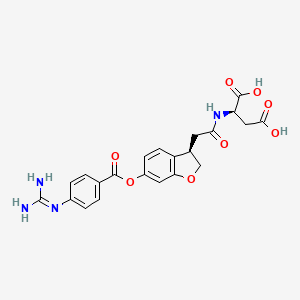
2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a fluorine atom, a piperidinylcarbonyl group, and a boronic acid moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinylcarbonyl Intermediate: The initial step involves the reaction of 2-methylpiperidine with a suitable acylating agent to form the piperidinylcarbonyl intermediate.
Introduction of the Fluorine Atom: The intermediate is then subjected to fluorination using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to modify the piperidinylcarbonyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Modified piperidinylcarbonyl derivatives.
Substitution: Fluorine-substituted derivatives with various functional groups.
Scientific Research Applications
2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid moiety, which can interact with diols and other biomolecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid is primarily attributed to its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable in various biochemical applications. The compound can interact with molecular targets such as enzymes, receptors, and proteins, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid
- 2-Fluoro-4-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid
- 2-Fluoro-5-(1-piperidinylcarbonyl)benzeneboronic acid
Uniqueness
2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid stands out due to the specific positioning of the fluorine atom and the piperidinylcarbonyl group on the benzene ring. This unique arrangement influences its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H17BFNO3 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
[2-fluoro-5-(2-methylpiperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BFNO3/c1-9-4-2-3-7-16(9)13(17)10-5-6-12(15)11(8-10)14(18)19/h5-6,8-9,18-19H,2-4,7H2,1H3 |
InChI Key |
WUPGAFQQYJVDKA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N2CCCCC2C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)



![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)


